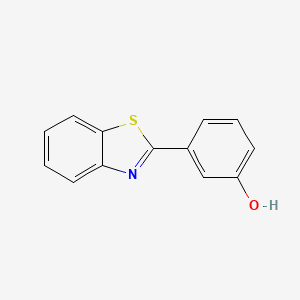

3-(1,3-Benzothiazol-2-yl)phenol

Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Organic Chemistry

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in organic and medicinal chemistry. tandfonline.comresearchgate.net This core is present in numerous natural and synthetic compounds that exhibit a wide array of biological activities. tandfonline.comnih.govcrimsonpublishers.com The versatility of the benzothiazole ring allows for modifications at various positions, leading to a vast library of derivatives with tailored properties. researchgate.netresearchgate.net

The significance of the benzothiazole core extends to materials science, where its derivatives are investigated for applications as fluorescent markers, dyes, and in organic electronics. acs.orgrsc.org The synthesis of 2-arylbenzothiazoles, a class of compounds to which 3-(1,3-Benzothiazol-2-yl)phenol belongs, is a well-established area of research with numerous methodologies available. acs.orgtandfonline.comnih.govnih.govacs.org These methods often involve the condensation of 2-aminothiophenol (B119425) with various aldehydes or carboxylic acids, sometimes employing catalysts to improve efficiency and yield. tandfonline.commdpi.com

Role of Phenolic Moieties in Advanced Molecular Design

In molecular design, the inclusion of a phenolic group can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov The position of the hydroxyl group on the aromatic ring is crucial and can lead to different biological activities and physical properties.

Rationale for Academic Investigation of this compound as a Distinct Molecular Entity

Research into this molecule allows for a deeper understanding of structure-activity relationships. By studying how this particular isomer behaves compared to its ortho- and para-substituted counterparts, scientists can gain valuable insights into the subtle effects of substituent placement on the molecule's properties. This knowledge is crucial for the rational design of new compounds with desired biological or material science applications.

Overview of Research Trajectories in Benzothiazole-Phenol Conjugates

The field of benzothiazole-phenol conjugates is an active area of research, driven by the potential to create novel molecules with enhanced or entirely new functionalities. researchgate.netmdpi.com Research in this area often focuses on several key trajectories:

Synthesis of Novel Derivatives: Chemists are continuously developing new and efficient methods to synthesize a wide range of benzothiazole-phenol hybrids with diverse substitution patterns. nih.govnih.govbohrium.com

Biological Evaluation: A significant portion of the research is dedicated to exploring the biological activities of these conjugates. nih.govijper.orgnih.gov

Material Science Applications: The unique photophysical properties of some benzothiazole-phenol conjugates make them promising candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net

The study of this compound and its analogs contributes to a growing body of knowledge that fuels the development of new technologies and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)16-13/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVTDBBMGSTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287508 | |

| Record name | 3-(1,3-benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25389-28-0 | |

| Record name | NSC51369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 1,3 Benzothiazol 2 Yl Phenol

Established Synthetic Pathways to 3-(1,3-Benzothiazol-2-yl)phenol

The traditional synthesis of this compound and its derivatives primarily relies on the condensation of 2-aminothiophenol (B119425) with a carbonyl-containing compound. nih.gov This foundational approach has been refined over the years, leading to both direct cyclization methods and more complex multi-step sequences.

Direct Cyclization and Condensation Reactions

The most direct route to 2-arylbenzothiazoles, including this compound, involves the condensation of 2-aminothiophenol with an appropriate aldehyde or carboxylic acid. nih.govtandfonline.com The reaction typically proceeds through the formation of an intermediate imine or thioester, which then undergoes intramolecular cyclization to form the benzothiazole (B30560) ring. clockss.orgnih.gov

One common method is the reaction of 2-aminothiophenol with 3-hydroxybenzaldehyde. tandfonline.com This condensation can be facilitated by a variety of catalysts and reaction conditions. For instance, scandium triflate has been shown to be an effective Lewis acid catalyst for this transformation, promoting both the initial condensation and the subsequent oxidative aromatization of the intermediate benzothiazoline (B1199338). clockss.org The reaction pathway involves the formation of a phenolic Schiff base, which then cyclizes. tandfonline.com

Another established method involves the condensation of 2-aminothiophenol with carboxylic acids. nih.gov Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent in these reactions, driving the equilibrium towards the formation of the benzothiazole ring. nih.gov For example, the condensation of 2-aminothiophenol with 3-hydroxybenzoic acid in PPA at elevated temperatures can yield this compound. nih.gov

The following table summarizes some established direct cyclization and condensation reactions for the synthesis of 2-substituted benzothiazoles.

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol, 3-Hydroxybenzaldehyde | Scandium Triflate, O2 | This compound | clockss.org |

| 2-Aminothiophenol, 3-Hydroxybenzoic Acid | Polyphosphoric Acid (PPA), Heat | This compound | nih.gov |

| 2-Aminothiophenol, Aromatic Aldehydes | Nano BF3/SiO2, Room Temperature | 2-Arylbenzothiazoles | tandfonline.com |

Multi-Step Synthesis Approaches and Intermediate Derivatization

In some cases, a multi-step approach is employed to synthesize this compound, particularly when specific substitution patterns are desired or when the direct condensation is not efficient. These methods often involve the synthesis of an intermediate which is then converted to the final product.

One such strategy involves the synthesis of a substituted 2-aminobenzothiazole (B30445), which is then further functionalized. For example, a 2-aminobenzothiazole can be diazotized and then subjected to a Sandmeyer-type reaction to introduce a hydroxyl group at the desired position on a pre-existing aryl group at the 2-position.

Furthermore, the derivatization of the 2,1,3-benzothiadiazole (B189464) core through methods like C-H borylation allows for the introduction of various functional groups, which can then be converted to a phenol (B47542). nih.gov For example, oxidation of a borylated intermediate can yield a phenolic derivative. nih.gov While not a direct synthesis of the target molecule, this highlights the potential for derivatization of related heterocyclic systems to access phenolic structures.

Advanced Synthetic Strategies and Catalytic Considerations

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of benzothiazoles. These include one-pot multicomponent reactions and the use of green chemistry principles.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 2-substituted benzothiazoles from simple starting materials in a single step, avoiding the isolation of intermediates. nanomaterchem.comnanomaterchem.com This approach offers several advantages, including high atom economy, reduced waste, and simplified experimental procedures. researchgate.net

A notable example is the three-component reaction of an aromatic amine, an aliphatic amine, and elemental sulfur to produce 2-substituted benzothiazoles without the need for a catalyst or additive. nih.gov Another strategy involves the reaction of 2-iodoaniline, an aromatic aldehyde, and a sulfur source like thiourea, catalyzed by a copper-based nanocatalyst. nanomaterchem.comnanomaterchem.com These MCRs often proceed with high efficiency and can tolerate a wide range of functional groups. researchgate.net

The following table presents examples of one-pot multicomponent reactions for benzothiazole synthesis.

| Components | Catalyst/Conditions | Product Type | Reference |

| Aromatic amines, Aliphatic amines, Elemental sulfur | Catalyst- and additive-free | 2-Substituted benzothiazoles | nih.gov |

| 2-Iodoaniline, Aromatic aldehydes, Thiourea | Fe3O4-Serine-CuI nanocatalyst, Water | 2-Substituted benzothiazoles | nanomaterchem.comnanomaterchem.com |

| 4-Chloro-2-iodoaniline, Aldehydes, Elemental sulfur | Cu-MOF, DMF | 2-Substituted benzothiazoles | researchgate.net |

Microwave-Assisted and Green Chemistry Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop sustainable synthetic routes for benzothiazoles. airo.co.in These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and utilize renewable resources. airo.co.in

Microwave-assisted synthesis has proven to be a highly effective technique for accelerating the synthesis of benzothiazoles. nih.govbau.edu.tr Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govclockss.org For instance, the condensation of ortho-aminothiophenol with fatty acids to produce 2-substituted benzothiazoles can be achieved in just 3-4 minutes under microwave irradiation using P4S10 as a catalyst. mdpi.com

The use of water as a solvent is another key aspect of green chemistry. rsc.org An efficient method for the one-step synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, offering excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.org Similarly, the synthesis of 2-arylbenzothiazoles can be achieved in aqueous media using catalysts like copper sulfate. orgchemres.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

The selection of an appropriate catalyst is paramount. For the condensation of 2-aminothiophenol with aldehydes, various catalysts have been investigated, including Lewis acids like scandium triflate and heterogeneous catalysts like nano BF3/SiO2. tandfonline.comclockss.org The use of a recyclable catalyst not only enhances the sustainability of the process but can also simplify the work-up procedure. tandfonline.com

Solvent selection also plays a significant role. While traditional syntheses often employ organic solvents like toluene, recent efforts have shifted towards greener alternatives such as water and ethanol (B145695), or even solvent-free conditions. nih.govrsc.orgtandfonline.com The reaction temperature and time are also critical; for instance, microwave-assisted reactions can dramatically reduce the required reaction time from hours to minutes. mdpi.com

In multicomponent reactions, the stoichiometry of the reactants is a key factor to optimize. By carefully controlling the ratios of the starting materials, the formation of side products can be minimized, leading to higher yields of the desired benzothiazole. The reusability of catalysts is another important consideration for yield enhancement over multiple cycles. For example, some nanocatalysts can be recovered and reused several times without a significant loss of activity. nih.gov

Purification and Isolation Techniques for High Purity this compound

The isolation of this compound in a highly pure form from crude reaction mixtures is critical for its subsequent characterization and use in further chemical synthesis or material science applications. The purification strategies employed are largely dictated by the nature of the impurities present, which often include unreacted starting materials, catalysts, and byproducts from the synthesis. Standard laboratory techniques such as recrystallization and column chromatography are the most frequently reported methods for purifying benzothiazole derivatives, including phenolic analogues.

Recrystallization is a primary technique for purifying solid organic compounds. This method relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system. For benzothiazole derivatives, polar solvents like ethanol and methanol (B129727) are commonly used. nih.govbeilstein-journals.org The process typically involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, while impurities remain dissolved in the mother liquor. For instance, various benzothiazole compounds have been successfully purified by recrystallization from absolute ethanol. researchgate.net In some cases, a mixture of solvents is more effective; the purification of 2-(2-hydroxy-5-iodophenyl)-1,3-benzothiazole, an isomer of the title compound, was achieved through recrystallization from a chloroform/ethanol mixture. mdpi.com The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried. google.com

Column Chromatography is another powerful and widely used technique for the separation and purification of individual compounds from a mixture. rsc.org This method utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase (eluent) that flows through it. The separation is based on the differential adsorption of the mixture's components to the stationary phase. For benzothiazole derivatives, flash column chromatography using silica gel (e.g., 300-400 mesh) is a common practice. rsc.org The choice of eluent is crucial for effective separation. A solvent system of petroleum ether and ethyl acetate (B1210297) in varying ratios is frequently employed. rsc.org Similarly, a mobile phase of n-hexane and ethyl acetate has been reported for the purification of related aryl benzothiazoles, with the progress monitored by thin-layer chromatography (TLC). After the components are separated on the column, the fractions are collected, and the solvent is evaporated to yield the purified compound. rsc.org

The selection between recrystallization and column chromatography, or a combination of both, depends on the specific impurity profile of the crude product. Often, column chromatography is used for an initial cleanup, followed by recrystallization to obtain a product of very high purity suitable for analytical characterization and other sensitive applications.

The following table summarizes common purification techniques and conditions reported for phenolic benzothiazoles and related derivatives.

| Technique | Stationary/Mobile Phase or Solvent | Compound Class | Details | Reference |

| Recrystallization | Methanol | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | The crude product was recrystallized from methanol. | nih.gov |

| Recrystallization | Ethanol | N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides | The residue was recrystallized from an ethanol solution. | beilstein-journals.org |

| Recrystallization | Ethanol | 2-Aryl Benzothiazole Derivatives | The final product was obtained by recrystallization from ethanol. | |

| Recrystallization | Absolute Ethanol | Various Benzothiazole Derivatives | The crude product was filtered and recrystallized from absolute ethanol. | researchgate.net |

| Recrystallization | Chloroform/Ethanol | 2-(2-hydroxy-5-iodophenyl)-1,3-benzothiazole | The residue was recrystallized in chloroform/ethanol. | mdpi.com |

| Column Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate | Various Benzothiazole Derivatives | The residue was purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate as the eluent. Ratios varied (e.g., 1:1, 2:1, 20:1). | rsc.org |

| Column Chromatography | Silica Gel / n-Hexane:Ethyl Acetate (2:3) | 2-Aryl Benzothiazole Derivatives | Progress was monitored by TLC, and the product was purified by column chromatography. | |

| Methanol Wash | Methanol | 2-(2-hydroxyphenyl)benzothiazole (B1206157) | The solid product was washed with methanol to remove impurities, yielding a sufficiently pure product. | google.com |

| Sublimation | N/A | 2-(2-hydroxyphenyl)benzothiazole | Mentioned as a potential purification step for the crude product. | google.com |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 1,3 Benzothiazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of 3-(1,3-benzothiazol-2-yl)phenol, providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound offer a fundamental map of its atomic framework. The chemical shifts, measured in parts per million (ppm), are indicative of the electronic environment surrounding the hydrogen and carbon nuclei.

In the ¹H NMR spectrum, the protons on the aromatic rings exhibit distinct signals. The protons of the phenol (B47542) ring and the benzothiazole (B30560) moiety resonate in specific regions, influenced by the electron-withdrawing and electron-donating effects of the substituent groups. ucl.ac.uk The hydroxyl proton of the phenol group typically appears as a broad singlet, its exact chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. libretexts.org The carbon attached to the hydroxyl group (C-OH) and the carbons within the benzothiazole ring system, particularly the carbon in the C=N bond, show characteristic downfield shifts due to the influence of the heteroatoms. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Hydroxyl Proton (OH) | ~9.0 - 10.0 (broad singlet) | - |

| Aromatic Protons (Phenol Ring) | ~6.8 - 7.8 | ~115 - 160 |

| Aromatic Protons (Benzothiazole Ring) | ~7.3 - 8.1 | ~120 - 155 |

| C-OH (Phenol) | - | ~155 - 160 |

| C=N (Benzothiazole) | - | ~165 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to map the intricate connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. scribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton networks within the phenolic and benzothiazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). scribd.comsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal, providing a definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule by showing correlations across multiple bonds. For instance, it can show correlations between the protons on the phenol ring and the carbons of the benzothiazole ring, confirming their connectivity.

Solid-State NMR Investigations of Molecular Packing and Dynamics

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of this compound in its crystalline form. beilstein-journals.org In the solid state, tautomerism can be suppressed, leading to distinct signals for atoms that might be equivalent in solution due to rapid exchange. beilstein-journals.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. These studies can reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing of the molecule. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Phenol) | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak |

| C=N stretch (Benzothiazole) | 1600-1650 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-O stretch (Phenol) | 1200-1300 | Strong |

| C-S stretch (Benzothiazole) | 600-800 | Weak to Medium |

The broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl (-OH) group's stretching vibration, often broadened due to hydrogen bonding. The sharp peaks in the 3000-3100 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic rings. The stretching vibration of the C=N bond within the benzothiazole ring typically appears in the 1600-1650 cm⁻¹ region. researchgate.net The C-O stretching of the phenolic group gives rise to a strong band around 1200-1300 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.net For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the non-polar or weakly polar bonds.

The symmetric vibrations of the aromatic rings and the C-S bond in the benzothiazole ring often give rise to strong signals in the Raman spectrum. researchgate.net For instance, the breathing modes of the aromatic rings are typically prominent. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough conformational analysis. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides invaluable information about its structural integrity through controlled fragmentation. In electron ionization (EI), the molecule is expected to form a molecular ion (M+•) corresponding to its molecular weight of approximately 227 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula with a high degree of confidence. While isomers share the same nominal mass, HRMS can distinguish them from compounds with different elemental compositions. For this compound, the exact mass is a critical piece of data for its unambiguous identification.

Table 1: Molecular Formula and Mass of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉NOS |

Note: The exact mass is computed for the chemical formula and is identical for all isomers, including 4-(1,3-Benzothiazol-2-yl)phenol, from which the reference value is derived.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions (product ions). nationalmaglab.orgunt.edu This fragmentation pattern is characteristic of the molecule's structure.

While specific MS/MS studies for this compound are not detailed in the provided literature, a plausible fragmentation pathway can be proposed based on the known behavior of benzothiazoles and phenols. The fragmentation would likely involve characteristic losses from both the benzothiazole and phenol moieties.

Key fragmentation steps would include:

Loss of CO: A common fragmentation for phenols, leading to a fragment ion at [M-28]+.

Cleavage of the benzothiazole ring: The benzothiazole core can undergo ring-opening followed by the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). nist.gov

Loss of the hydroxyl radical: Cleavage of the O-H bond can result in the loss of •OH.

Table 2: Plausible Mass Fragments for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 227 | CO | 199 | Ion resulting from decarbonylation of the phenol ring |

| 227 | HCN | 200 | Ion from cleavage of the thiazole (B1198619) ring |

| 200 | S | 168 | Ion after loss of sulfur from the [M-HCN]+ fragment |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

The crystal structure of this compound reveals a complex network of intermolecular interactions that dictate its solid-state architecture. The compound crystallizes in the triclinic crystal system. The packing in the unit cell is stabilized by a variety of intermolecular forces. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts in the crystal. nih.govmdpi.com

Key interactions identified include:

Hydrogen Bonding: Strong O-H···N and O-H···O hydrogen bonds are observed, which play a significant role in the crystal packing.

Weak Interactions: C-H···S interactions also contribute to the stability of the crystal lattice.

Table 3: Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| O-H···N | Hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring of an adjacent molecule. |

| O-H···O | Hydrogen bond likely involving lattice water molecules. |

Conformational analysis of this compound focuses on the spatial orientation of the phenyl and benzothiazole rings relative to each other. Computational studies, such as Density Functional Theory (DFT), can predict the most stable conformers, which are then verified by XRD data. mdpi.com The dihedral angle between the plane of the benzothiazole ring and the attached phenyl ring is a key parameter. For many 2-phenylbenzothiazole (B1203474) derivatives, these two ring systems are nearly coplanar to maximize π-conjugation, though steric hindrance can cause twisting. researchgate.net

The presence of the hydroxyl group on the phenyl ring and the imine-like nitrogen in the benzothiazole ring introduces the possibility of tautomerism. The compound can potentially exist in equilibrium between its enol form (the phenol) and a keto tautomer (a quinone-methide type structure) through an excited-state intramolecular proton transfer (ESIPT) process. nih.govnih.gov While the phenol form is generally dominant in the ground state, the existence and stability of different tautomers or conformers can lead to polymorphism, where the same compound crystallizes in different solid-state forms. units.it

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum is a result of electrons being promoted from a ground electronic state to a higher energy excited state.

For this compound, the presence of multiple chromophores—the benzothiazole system and the hydroxyphenyl group—gives rise to a characteristic absorption spectrum. The expected electronic transitions are primarily π→π* and n→π* transitions.

π→π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. They typically result in strong absorption bands. For related 2-(hydroxyphenyl)benzothiazole systems, these absorptions are seen in the 260-370 nm range. researchgate.net

n→π transitions:* These are lower-energy transitions involving the excitation of non-bonding electrons (from the oxygen and nitrogen heteroatoms) to π* antibonding orbitals. These transitions are generally weaker than π→π* transitions.

Theoretical studies on the related 2-(2-Hydroxyphenyl)benzothiazole (B1206157) predict UV absorption between 330 to 351 nm. nih.gov The solvent environment can influence the position and intensity of these absorption bands.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(1,3-Benzothiazol-2-yl)phenol |

| Benzothiazole |

| 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol |

| 2-(2-benzothiazolyl)-phenol |

Electronic Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is a valuable tool for the characterization of paramagnetic species, which include free radicals, transition metal complexes with unpaired electrons, and triplet states.

A thorough review of the scientific literature reveals a notable absence of specific research dedicated to the analysis of this compound using Electronic Spin Resonance (ESR) spectroscopy. This suggests that the compound in its native, neutral state is likely diamagnetic, possessing no unpaired electrons, and is therefore not ESR-active.

For ESR spectroscopy to be applicable, this compound would need to be converted into a paramagnetic species. This could theoretically be achieved through several means:

Formation of a Radical Ion: The compound could be oxidized or reduced to form a radical cation or anion, respectively. These species, having an unpaired electron, would be ESR-active.

Complexation with a Paramagnetic Metal Ion: The phenolic oxygen or the benzothiazole nitrogen could potentially coordinate with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)O), leading to a complex that could be studied by ESR.

Generation of a Phenoxyl Radical: Abstraction of the hydrogen atom from the phenolic hydroxyl group could generate a phenoxyl radical, which would exhibit a characteristic ESR spectrum.

However, searches for studies involving these paramagnetic derivatives of 3-(1,3-benzothiazol-2-yl) have not yielded any specific ESR spectroscopic data. While computational and other spectroscopic studies have been conducted on various benzothiazole derivatives, the specific application of ESR to probe the electronic structure and environment of unpaired electrons in paramagnetic systems of this compound remains an unexplored area of research.

Consequently, no experimental data tables or detailed research findings regarding the ESR spectroscopic characterization of this compound can be presented.

Theoretical and Computational Chemistry Investigations of 3 1,3 Benzothiazol 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for examining the electronic characteristics and reactivity of 3-(1,3-benzothiazol-2-yl)phenol and its derivatives. researchgate.netfigshare.comnbu.edu.sa DFT calculations, particularly using the B3LYP functional, offer a reliable method for optimizing molecular structures and predicting various chemical properties with a good balance between accuracy and computational cost. nih.govscirp.orgscirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com

For benzothiazole (B30560) derivatives, a smaller HOMO-LUMO gap indicates higher reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com In studies of related benzothiazole compounds, the HOMO is often distributed over the aryl donor and parts of the benzothiazole ring, while the LUMO is centered elsewhere, indicating the sites of electron donation and acceptance, respectively. researchgate.net The HOMO-LUMO energy gap for substituted 1,3-benzothiazole molecules has been found to be in the range of 3.95 to 4.70 eV. nbu.edu.sa For a series of studied benzothiazoles, the ΔE values were in the range of 4.46–4.73 eV. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 2-vinyl-1,3-benzothiazole | Not specified | Not specified | 4.70 |

| 1,3-benzothiazole-2-carboxaldehyde | Not specified | Not specified | 3.95 |

| Benzothiazole Derivative 1 | Not specified | Not specified | 4.71 |

| Benzothiazole Derivative 4 (with -CF3) | Not specified | Not specified | 4.46 |

| Benzothiazole Derivative 5 | Not specified | Not specified | 4.73 |

Note: Data extracted from studies on related benzothiazole derivatives to illustrate typical ranges and effects of substitution. nbu.edu.samdpi.com

Charge Distribution, Electrostatic Potential (ESP) Mapping, and Molecular Descriptors

The distribution of charge within a molecule and its electrostatic potential are key to understanding its interactions with other molecules and predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack. scirp.orgresearchgate.net

In phenolic compounds, the MEP minimum is often located around the hydroxyl group. researchgate.net For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring typically exhibits a negative electrostatic potential, indicating it is a nucleophilic site. scirp.org The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further quantifies the electronic environment of each atom. researchgate.net

Molecular descriptors derived from DFT calculations, such as dipole moment, provide insights into the molecule's polarity and solubility. scirp.org For instance, a higher dipole moment generally suggests better solubility in polar solvents. scirp.org

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is particularly effective for simulating UV-Vis absorption spectra by calculating excitation energies and oscillator strengths. nbu.edu.sa

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are also common. uq.edu.aubeilstein-journals.org In studies of related benzothiazole derivatives, calculated IR spectra have shown characteristic stretching vibrations for C-H, C=N, and other functional groups. nbu.edu.samdpi.com For example, the C=N bond length of the thiazole ring can vary depending on the substituent, which is attributed to charge effects. nbu.edu.sa

Molecular Dynamics Simulations for Conformational Studies and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the conformational landscape of this compound and the influence of the solvent environment on its structure and dynamics. uq.edu.au These simulations can reveal the preferred conformations of the molecule and the energetic barriers between them. mdpi.com

For benzothiazole derivatives, conformational analysis has been performed by systematically varying the dihedral angle between the benzothiazole and phenyl rings to identify the most stable conformers. mdpi.com MD simulations are also crucial for understanding how the molecule interacts with surrounding solvent molecules, which can significantly impact its behavior and reactivity. nih.govacs.org

Quantum Chemical Parameters (e.g., Hardness, Softness, Electrophilicity Index)

A range of quantum chemical parameters can be calculated from the energies of the frontier molecular orbitals to quantify the global reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. scirp.org

Electronegativity (χ): The ability of a molecule to attract electrons. scirp.org

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. scirp.org

For substituted 1,3-benzothiazole molecules, it has been observed that both vinyl and formyl substituted benzothiazoles have the highest and lowest values of hardness (η), at 2.35 and 1.98 eV, respectively. nbu.edu.sa In a study of various benzothiazole derivatives, 2-SCH3_BTH was found to be the most reactive, having the lowest chemical hardness and highest softness. scirp.org

Table 2: Calculated Quantum Chemical Parameters for Representative Benzothiazole Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| Benzothiazole (BTH) | Not specified | Not specified | 0.1511 | 0.1375 |

| 2-SCH3_BTH | 0.153 | 6.5372 | Not specified | Not specified |

| 2-OH_BTH | Not specified | Not specified | Not specified | Not specified |

Note: Data extracted from a study on various benzothiazole derivatives to illustrate the concepts. scirp.org

Mechanistic Computational Studies (e.g., Reaction Pathways, Proton Transfer)

Computational methods are invaluable for elucidating reaction mechanisms, including identifying transition states and calculating activation energies. For phenolic compounds, a key reaction is the dissociation of the O-H bond, which can proceed through mechanisms like proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT). researchgate.net

In the context of benzothiazoles, computational studies have explored mechanisms such as excited-state intramolecular proton transfer (ESIPT). researchgate.net This process is facilitated by changes in the electronic structure upon photoexcitation, which can strengthen intramolecular hydrogen bonds and lower the energy barrier for proton transfer. researchgate.net DFT calculations can map out the potential energy surfaces for such reactions, providing a detailed understanding of the process. researchgate.net For some benzimidazole (B57391) systems, proton transfer can occur along hydrogen bonds. beilstein-journals.org

Photophysical Properties and Excited State Dynamics of 3 1,3 Benzothiazol 2 Yl Phenol and Its Derivatives

Fluorescence and Luminescence Spectroscopy Studies

Spectroscopic studies of 3-(1,3-benzothiazol-2-yl)phenol and its derivatives show that these molecules typically exhibit dual emission in various solvents, a characteristic feature often linked to different molecular forms in the excited state. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

A primary deactivation pathway for the excited state of this compound is the Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring within the same molecule upon photoexcitation.

The ESIPT process follows a four-step cycle:

Photoexcitation from the ground state (Enol form) to the excited state (Enol*).

A very rapid, often barrier-less, intramolecular proton transfer in the excited state to form a keto-tautomer (Keto*). researchgate.netrsc.org

Radiative decay from the Keto* state to its ground state (Keto), resulting in a large Stokes-shifted fluorescence. nih.gov

Non-radiative relaxation of the Keto form back to the more stable Enol ground state. nih.gov

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have shown that the intramolecular hydrogen bond between the hydroxyl group and the benzothiazole nitrogen is strengthened in the first excited state, which facilitates the proton transfer. nih.govbohrium.com The potential energy surfaces constructed for these molecules confirm that the ESIPT process is typically ultrafast. researchgate.net For some derivatives, the ESIPT process can be a barrier-less, spontaneous event in the excited state. rsc.orgbohrium.com

Quantum Yield and Fluorescence Lifetime Determination Methodologies

The fluorescence quantum yield (Φf) and lifetime (τf) are crucial parameters that quantify the efficiency and dynamics of the emission process. These are determined using established spectroscopic techniques.

Quantum Yield (Φf): This value represents the ratio of photons emitted to photons absorbed. It is often determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The calculation takes into account the absorbance of the sample and the standard at the excitation wavelength, as well as their integrated fluorescence intensities. For some benzothiazole derivatives, quantum yields can be quite high, reaching up to 93% in the solid state and close to 100% in certain solvents, indicating very efficient emission. nih.gov

Fluorescence Lifetime (τf): This parameter describes the average time the molecule spends in the excited state before returning to the ground state. It is commonly measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons. The resulting decay curve is then analyzed to determine the lifetime. For related benzothiazole derivatives, lifetimes are often in the nanosecond range (1-3 ns). nih.gov

The radiative (k_r) and non-radiative (k_nr) decay rates can be calculated from the quantum yield and lifetime using the following relationships:

k_r = Φf / τf

k_nr = (1 - Φf) / τf

These parameters provide deeper insight into the competition between the different deactivation pathways of the excited state.

Solvent Effects on Photophysical Behavior

The surrounding solvent environment can significantly influence the photophysical properties of this compound and its derivatives. This sensitivity, known as solvatochromism, arises from the interaction of the molecule's dipole moment with the polarity of the solvent.

While the absorption spectra are often insensitive to solvent polarity, the fluorescence spectra can show significant shifts. nih.govutmb.eduraco.cat In many benzothiazole derivatives, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net This indicates that the excited state has a larger dipole moment than the ground state and is more stabilized by polar solvents. nih.govutmb.eduraco.cat This change in dipole moment is often associated with the formation of an intramolecular charge-transfer (ICT) excited state. utmb.eduraco.catnih.gov

The Lippert-Mataga equation is frequently used to correlate the Stokes shift with solvent polarity parameters, allowing for the estimation of the change in dipole moment upon excitation. nih.govutmb.eduraco.cat These studies confirm a significant increase in the excited-state dipole moment for many benzothiazole-based dyes. utmb.eduraco.cat

Energy Transfer and Photoinduced Electron Transfer (PET) Processes

Beyond ESIPT, Photoinduced Electron Transfer (PET) can be another important deactivation pathway, particularly in derivatives where the molecule is functionalized with electron-donating or electron-accepting groups. researchgate.net PET involves the transfer of an electron from a donor part to an acceptor part of the molecule upon photoexcitation. rsc.org

In systems designed as donor-bridge-acceptor molecules, PET can be the dominant process. harvard.edu For example, in certain anthracene-phenol-pyridine triads, photoexcitation leads to electron transfer from the phenol (B47542) moiety to the anthracene. nih.gov The efficiency and kinetics of PET are influenced by the thermodynamic driving force of the reaction and steric factors. researchgate.net In some cases, PET can compete with or even quench the fluorescence arising from ESIPT.

Spectroscopic Investigations of Tautomeric Equilibria in Solution and Solid State

The ESIPT process is fundamentally linked to the tautomeric equilibrium between the enol and keto forms of the molecule. In the ground state, the enol form is thermodynamically more stable. Upon excitation, the equilibrium shifts dramatically, favoring the formation of the keto tautomer in the excited state.

Spectroscopic investigations provide direct evidence for this tautomerism:

Dual Emission: The most telling sign is the appearance of two distinct fluorescence bands. The normal, smaller Stokes-shifted emission is attributed to the locally excited enol form (Enol), while the much larger Stokes-shifted band is assigned to the emission from the keto-tautomer (Keto). researchgate.net

Absorption and Emission Spectra: Theoretical calculations of the absorption and fluorescence spectra for both the enol and keto forms can be compared with experimental data to confirm their respective contributions. nih.gov For instance, the calculated fluorescence of the keto form often matches the experimentally observed large Stokes-shifted emission. nih.gov

In the solid state, crystal packing and specific intermolecular interactions can influence the tautomeric equilibrium and the efficiency of the ESIPT process.

Relationship between Molecular Structure and Photophysical Output

The photophysical properties of benzothiazole derivatives can be finely tuned by modifying their molecular structure. The introduction of different substituent groups on the phenyl or benzothiazole rings can have a profound impact on absorption and emission wavelengths, quantum yields, and the dominant de-excitation pathway.

Electron-donating vs. Electron-withdrawing groups: Attaching electron-donating groups (like -NH2, -OH, -OCH3) can enhance intramolecular charge transfer character, often leading to red-shifted emissions. rsc.org Conversely, electron-withdrawing groups (like -CF3, -CN, -NO2) can alter the energy levels of the molecular orbitals and may introduce an energy barrier to the ESIPT process, sometimes resulting in dual fluorescence from both the enol and keto forms. rsc.org

Steric Effects: The position of substituents can cause steric hindrance that may affect the planarity of the molecule. Changes in planarity can influence the degree of π-conjugation and the efficiency of both ESIPT and PET processes.

Extension of π-conjugation: Extending the conjugated π-system of the molecule, for example by adding more aromatic rings, typically leads to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net

This structure-property relationship allows for the rational design of novel fluorescent dyes with tailored photophysical characteristics for specific applications, such as chemosensors, bio-imaging agents, and materials for optoelectronic devices. rsc.orgnih.gov

Chemical Reactivity, Functionalization, and Derivatization Studies of 3 1,3 Benzothiazol 2 Yl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) and Phenol (B47542) Rings

The reactivity of 3-(1,3-Benzothiazol-2-yl)phenol in aromatic substitution reactions is dictated by the distinct electronic characteristics of its two aromatic systems.

Phenol Ring Reactivity:

The phenolic hydroxyl group is a potent activating group, rendering the phenol ring highly susceptible to electrophilic aromatic substitution. It strongly directs incoming electrophiles to the ortho and para positions. Consequently, reactions such as halogenation, nitration, sulfonation, and formylation are expected to proceed readily on this ring.

Halogenation: Treatment of phenols with bromine in a polar solvent like water typically leads to the rapid formation of a polybrominated product. For this compound, this would result in 2,4,6-tribromo-3-(1,3-benzothiazol-2-yl)phenol. However, by using a non-polar solvent such as carbon disulfide (CS₂) at lower temperatures, the reaction can be controlled to yield monobrominated derivatives, primarily at the positions ortho and para to the hydroxyl group.

Azo Coupling: The activated phenol ring is an excellent coupling partner for diazonium salts in azo coupling reactions. wikipedia.org This electrophilic substitution reaction, typically occurring at the para-position under alkaline conditions, would yield intensely colored azo dyes. wikipedia.orgyoutube.com This reaction is a standard method for producing dyes and pigments due to the resulting extended conjugated system. youtube.com

Mannich Reaction: As a classic electrophilic substitution for phenols, the Mannich reaction involves the aminoalkylation of the active hydrogen atoms on the aromatic ring. It is anticipated that this compound would react with formaldehyde (B43269) and a secondary amine (like dimethylamine) to yield Mannich bases, with substitution occurring at the ortho positions to the hydroxyl group. mdpi.com

Benzothiazole Ring Reactivity:

The benzothiazole ring system is generally less reactive towards electrophiles than the highly activated phenol ring. Electrophilic substitution, when it occurs, would likely target the benzene (B151609) portion of the heterocycle. Conversely, nucleophilic aromatic substitution (NAS) is a plausible pathway, particularly if the benzothiazole ring is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by these activating groups.

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for functionalization through reactions such as O-alkylation and O-acylation, allowing for the synthesis of a wide array of ethers and esters.

Etherification: The hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride) to form the more nucleophilic phenoxide ion, which is then treated with an alkyl halide to produce the corresponding ether. The synthesis of related compounds like 4-(benzothiazol-2-yl)-2-ethoxyphenol confirms the viability of this approach for this class of molecules. researchgate.net

Esterification: Ester derivatives can be synthesized by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine. This reaction converts the phenolic hydroxyl group into an ester linkage, significantly altering the electronic and steric properties of the molecule.

Modifications on the Benzothiazole Ring System

Modifications to the benzothiazole ring are most commonly achieved by utilizing substituted precursors during its initial synthesis. The primary method for constructing the 2-arylbenzothiazole core is the condensation of a 2-aminothiophenol (B119425) with a corresponding benzoic acid or benzaldehyde. mdpi.com By selecting a 2-aminothiophenol with desired substituents on its benzene ring (e.g., chloro, methyl, or methoxy (B1213986) groups), one can systematically introduce functionality to the benzothiazole portion of the final product. pharmacyjournal.in

For instance, condensing a 4-chloro-2-aminothiophenol with 3-hydroxybenzoic acid would yield 3-(6-chloro-1,3-benzothiazol-2-yl)phenol, thereby modifying the electronic properties of the benzothiazole system.

Synthesis and Characterization of Novel Derivatives with Tuned Electronic and Steric Properties

The functionalization of this compound allows for the synthesis of novel derivatives with precisely controlled electronic and steric characteristics. The introduction of different functional groups can modulate properties such as solubility, fluorescence, and biological activity. Detailed characterization using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry is essential to confirm the structures of these new compounds.

One study detailed the synthesis of several benzothiazole derivatives, including some based on the 3-(benzothiazol-2-yl)phenyl scaffold. researchgate.net These examples demonstrate how the core structure can be elaborated to introduce nitrile and sulfonyl chloride functionalities, which serve as versatile handles for further chemical transformations.

Below is a table of representative derivatives synthesized from or related to this compound, showcasing the diverse possibilities for tuning its properties.

| Derivative Name | Parent Reaction Type | Introduced Functional Group | Potential Property Change | Reference |

| 2-[3-(1,3-Benzothiazol-2-yl)phenyl]propanenitrile | Synthesis from substituted precursor | Propanenitrile | Increased polarity; handle for hydrolysis to acid | researchgate.net |

| 3-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride | Sulfonation followed by chlorination | Sulfonyl chloride | Highly reactive site for sulfonamide synthesis | researchgate.net |

| 4-(Benzothiazol-2-yl)-2-ethoxyphenol | O-Alkylation (Etherification) | Ethoxy group | Increased lipophilicity; altered H-bonding | researchgate.net |

| 2,4-Dibromo-3-(1,3-benzothiazol-2-yl)phenol | Electrophilic Halogenation | Bromo groups | Increased molecular weight; altered electronic properties | Inferred |

| 2-(1,3-Benzothiazol-2-yl)-5-((4-methylphenyl)diazenyl)phenol | Azo Coupling | Azo group | Creates a chromophore (color) | Inferred |

Mechanistic Investigations of Novel Reactions involving this compound

While specific mechanistic studies on this compound are not widely documented, the mechanisms of its expected reactions can be inferred from established chemical principles and studies on analogous systems.

The mechanism of the core benzothiazole synthesis often involves the condensation of 2-aminothiophenol with an aldehyde to form a benzothiazoline (B1199338) intermediate. This intermediate is then oxidized to the final benzothiazole. Recent investigations have shown that this oxidation can proceed via an in-situ generated disulfide, which acts as a photosensitizer to produce singlet oxygen and superoxide (B77818) anions as the key oxidants. nih.gov

For reactions on the phenol ring, the mechanism of azo coupling is a well-understood electrophilic aromatic substitution. The diazonium ion (the electrophile) attacks the electron-rich phenoxide ring, forming a resonance-stabilized carbocation intermediate known as a Wheland complex or sigma complex. nih.gov A subsequent deprotonation by a base restores the aromaticity of the ring, yielding the final azo compound. youtube.com Interestingly, studies on related systems have shown that this coupling can be a reversible process under certain conditions. nih.gov

Furthermore, asymmetric reactions involving benzothiazole-derived imines have been investigated. For example, the organocatalyzed Mannich/cyclization reaction of a benzothiazolimine proceeds through a transition state where a chiral catalyst activates both the imine electrophile and the nucleophile via hydrogen bonding, enabling stereocontrolled bond formation. nih.gov Such mechanistic insights are crucial for designing syntheses of complex, chirally pure derivatives.

Coordination Chemistry and Metal Complex Formation with 3 1,3 Benzothiazol 2 Yl Phenol

Ligand Design and Coordination Modes of 3-(1,3-Benzothiazol-2-yl)phenol and its Derivatives

This compound, upon deprotonation of the phenolic hydroxyl group, is designed to act as a bidentate, monoanionic ligand. The primary coordination mode involves the nitrogen atom of the benzothiazole (B30560) ring and the oxygen atom of the phenolate (B1203915) group, forming a stable chelate ring with a metal center. This N,O-coordination is the most common and well-established binding mode for hydroxyphenyl-benzothiazole type ligands. biointerfaceresearch.comscispace.com

Derivatives can be designed to alter the electronic properties or steric hindrance of the ligand. For example, introducing electron-withdrawing groups (like fluorine) or electron-donating groups (like tert-butyl) onto the phenolic or benzothiazole rings can modulate the electron density on the coordinating atoms, thereby influencing the stability and electronic structure of the resulting metal complexes. nih.govacs.org Symmetrical ligands incorporating two benzothiazole units linked to a central phenol (B47542), such as 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol, have also been synthesized and demonstrate bidentate coordination through one benzothiazole nitrogen and the phenolic oxygen. nih.govresearchgate.net In some cases, the benzothiazole moiety can rearrange in the presence of a metal ion, leading to the formation of Schiff base derivatives, which then coordinate to the metal. ias.ac.in

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Ru(III), Pd(II), Pt(II), Rh(III), Zn(II))

The synthesis of transition metal complexes with hydroxyphenyl-benzothiazole ligands is typically achieved through the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent like ethanol (B145695) or methanol (B129727). biointerfaceresearch.compnrjournal.com The deprotonation of the phenolic hydroxyl group can be facilitated by the addition of a weak base or may occur directly upon reaction with the metal salt.

Copper(II), Nickel(II), and Cobalt(II) Complexes: Studies on the analogous 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) and related ligands show the formation of complexes with various geometries. For instance, Cu(II) complexes with two bidentate benzothiazolphenolate ligands often adopt a distorted tetrahedral or square planar geometry. biointerfaceresearch.comorientjchem.org Ni(II) and Co(II) complexes with similar ligands typically form high-spin octahedral structures, often incorporating additional ligands like water or solvent molecules to complete the coordination sphere. nih.govresearchgate.netorientjchem.org For example, a symmetrical bis(benzothiazolyl)phenol ligand was found to form a tetragonal [Cu(L)₂] complex and octahedral [Ni(L)₂(H₂O)₂] and [Co(L)₂(H₂O)₂] complexes. nih.gov

Ruthenium(III) Complexes: Ruthenium(III) complexes with benzothiazole-derived imine ligands have been synthesized by reacting RuCl₃·xH₂O with the ligand in methanol under reflux. These complexes, such as [Ru(BMM)₂]Cl and [Ru(BMM)(ph)Cl] (where BMM is a benzothiazole imine and ph is phenanthroline), are typically six-coordinate with an octahedral geometry. biointerfaceresearch.com

Zinc(II) Complexes: Zinc(II) complexes of hydroxyphenyl-benzothiazoles are of particular interest due to their luminescent properties. The complex bis(2-(2-hydroxyphenyl)benzothiazolate)zinc, [Zn(BTZ)₂], is a well-known electroluminescent material. acs.org X-ray diffraction studies revealed that in its unsolvated form, it exists as a dimer, [Zn(BTZ)₂]₂, where each zinc ion is in a five-coordinate environment. acs.org However, fluorinated analogs have been shown to form mononuclear complexes. acs.org This highlights how subtle changes in the ligand structure can influence the final coordination geometry.

The table below summarizes the typical geometries observed for transition metal complexes with analogous benzothiazole-phenol ligands.

| Metal Ion | Typical Coordination Geometry | Example Complex System |

| Cu(II) | Distorted Tetrahedral / Tetragonal | [Cu(L)₂] where L = 2-(2-hydroxyphenyl)benzothiazolate biointerfaceresearch.com |

| Ni(II) | Octahedral | [Ni(L)₂(H₂O)₂] where L = bis(benzothiazolyl)phenol ligand nih.govresearchgate.net |

| Co(II) | Octahedral | [Co(L)₂(H₂O)₂] where L = bis(benzothiazolyl)phenol ligand nih.govresearchgate.net |

| Ru(III) | Octahedral | [Ru(L)₂]Cl where L = benzothiazole imine ligand biointerfaceresearch.com |

| Zn(II) | Five-coordinate (dimeric) / Tetrahedral | [Zn(BTZ)₂]₂ where H-BTZ = 2-(2-hydroxyphenyl)benzothiazole acs.org |

Spectroscopic and Magnetic Properties of Metal-Ligand Adducts

The formation of metal complexes with this compound and its derivatives can be monitored using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is evidenced by shifts in the IR spectrum. The disappearance of the broad O-H stretching band of the phenol group indicates deprotonation and coordination of the oxygen atom. A shift in the C=N stretching vibration of the benzothiazole ring to a lower or higher frequency is indicative of coordination through the nitrogen atom. orientjchem.org The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, further confirming the formation of the complex. orientjchem.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. For instance, Ni(II) and Co(II) octahedral complexes exhibit characteristic d-d transition bands. nih.govorientjchem.org The ligand itself shows absorption maxima typically in the UV region, which may shift upon complexation. nih.gov These spectra can also feature intense charge-transfer bands (ligand-to-metal or metal-to-ligand), which are often responsible for the color of the complexes. biointerfaceresearch.com

Magnetic Properties: The magnetic susceptibility of paramagnetic complexes like those of Cu(II), Ni(II), Co(II), and Fe(III) helps in determining their geometry and spin state. Octahedral Ni(II) and Co(II) complexes typically show magnetic moments corresponding to two and three unpaired electrons, respectively. biointerfaceresearch.comnih.gov Low-spin Fe(III) complexes with related benzothiazoline (B1199338) ligands have been reported with magnetic moments around 1.7-2.1 B.M. ias.ac.in

The following table presents representative electronic spectral data for Co(III) and Ru(III) complexes with a related benzothiazole imine ligand. biointerfaceresearch.com

| Complex | Absorption Bands (nm) | Assignment |

| [Co(BMM)₂]Cl | 275, 335, 420, 620 | π-π, n-π, Charge Transfer, d-d |

| [Ru(BMM)₂]Cl | 280, 340, 480, 680 | π-π, n-π, Charge Transfer, d-d |

Luminescence and Electronic Properties of Metal Complexes

Metal complexes of hydroxyphenyl-benzothiazole derivatives are well-known for their luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs). acs.orgrsc.org The emission properties are highly dependent on the metal ion and the ligand structure.

Zinc(II) and Iridium(III) Complexes: Complexes with closed-shell (d¹⁰) metal ions like Zn(II) are particularly noted for their fluorescence, which is typically ligand-based. The emission is often broad and can be tuned by modifying the ligand structure; for example, fluorination of the ligand can lead to substantial changes in the HOMO and LUMO energy levels and affect the emission color. acs.org Iridium(III) complexes with benzothiazole-based tridentate ligands have been shown to be highly phosphorescent, with some achieving quantum yields as high as 89%. rsc.org The emission in these complexes often arises from a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) excited states.

The ligand and its complexes typically exhibit absorption maxima in the range of 275–432 nm, with emission maxima observed between 367 nm and 581 nm in various solvents. nih.gov The fluorescence properties are often solvent-dependent, indicating changes in the nature of the excited state with solvent polarity. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

While the primary interest in metal complexes of hydroxyphenyl-benzothiazoles has been in their luminescent properties, ligands with similar N,O-donor sets are widely used in catalysis. Although specific catalytic studies on complexes of this compound are not prominent in the literature, the structural motifs are relevant to various catalytic transformations.

Complexes of transition metals like palladium, rhodium, and ruthenium with N,O-bidentate ligands are known to catalyze a range of reactions, including C-C coupling, hydrogenations, and oxidation reactions. The electronic and steric environment provided by the benzothiazole-phenol ligand could be tuned to influence the activity and selectivity of a metal catalyst. The robust nature of the benzothiazole ring and the strong chelation provided by the N,O donor set could lead to stable and active catalysts. However, dedicated research is required to explore and establish the catalytic potential of metal complexes derived specifically from this compound.

Advanced Materials Science Applications of 3 1,3 Benzothiazol 2 Yl Phenol Derivatives Non Biomedical Focus

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

The benzothiazole (B30560) core, particularly when part of a larger conjugated system, is a key building block for materials used in organic light-emitting diodes (OLEDs). These compounds often serve as fluorescent emitters or as components in host-guest systems within the emissive layer of an OLED. The strong electron-withdrawing nature of the benzothiazole unit can be paired with electron-donating moieties to create molecules with a high propensity for electroluminescence.

While direct applications of 3-(1,3-benzothiazol-2-yl)phenol in OLEDs are not extensively documented in current literature, the broader class of 2,1,3-benzothiadiazole (B189464) (BT) derivatives, which share structural similarities, are widely used. mdpi.com These BT-based materials are crucial for developing photoluminescent compounds for OLEDs, organic solar cells, and organic field-effect transistors. mdpi.com Their incorporation into π-extended molecular structures can lead to high fluorescent quantum yields and suitable band gap values for potential use as electroluminescent materials. researchgate.net The design of such molecules often follows a donor-acceptor architecture to tune the emission color and improve device efficiency. For instance, 4,7-diaryl-2,1,3-benzothiadiazoles have been synthesized and shown to exhibit high fluorescence quantum yields, making them promising candidates for OLED applications. researchgate.net

Fluorescent Probes and Chemosensors for Specific Analytes (e.g., Metal Ions)

The inherent fluorescence of the benzothiazole scaffold makes its derivatives excellent candidates for the development of fluorescent probes and chemosensors. These sensors are designed to detect specific analytes, such as metal ions or anions, with high sensitivity and selectivity. The phenol (B47542) group in this compound provides a convenient site for modification, allowing for the attachment of specific recognition units that can bind to the target analyte.

A notable example is a chemosensor developed for the detection of the cyanide anion (CN⁻), a highly toxic industrial byproduct. A sensor, 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID), was synthesized from a derivative of this compound. nih.gov This sensor demonstrates high selectivity and sensitivity for CN⁻, with a detection limit of 5.97 nM, which is significantly lower than the World Health Organization's permissible level in drinking water. nih.gov The detection mechanism is based on the nucleophilic addition of cyanide to the sensor molecule, which disrupts the intramolecular charge transfer (ICT) process, leading to a visible color change and a significant blue shift in its fluorescence emission. nih.gov This sensor has been successfully applied for real-time detection of cyanide in environmental water samples and for imaging in living cells. nih.gov

Other benzothiazole-based chemosensors have been designed for the detection of various metal ions. For instance, a novel benzothiazole-based sensor demonstrated ratiometric and colorimetric responses to Zn²⁺, Cu²⁺, and Ni²⁺ ions. mq.edu.au The interaction between the sensor and the metal ions leads to a visible color change from colorless to yellow, which is attributed to metal-to-ligand charge transfer. mq.edu.au

Design Principles for Selective Analyte Detection

The design of selective chemosensors based on this compound derivatives hinges on the integration of a recognition unit (receptor) with the fluorescent signaling unit (the benzothiazole core). The recognition unit is specifically chosen to have a high affinity for the target analyte. This interaction can be based on various principles:

Coordination Chemistry: For metal ion detection, the recognition unit often contains donor atoms like nitrogen, oxygen, or sulfur that can coordinate with the metal ion. The formation of this complex alters the electronic properties of the fluorophore, leading to a change in its fluorescence.

Chemical Reactions: In some cases, the analyte triggers an irreversible chemical reaction with the sensor, leading to a distinct optical response. These types of sensors are often referred to as chemodosimeters. mdpi.com The reaction might involve the cleavage of a specific bond or the formation of a new fluorescent species.

Supramolecular Interactions: Non-covalent interactions such as hydrogen bonding can also be employed for analyte recognition. For example, the presence of a basic analyte can interact with acidic protons (like the phenolic -OH) on the sensor, causing a change in the fluorescence output. mdpi.com

The selectivity of the sensor is determined by how specifically the recognition unit binds to the target analyte over other potentially interfering species present in the sample.

Sensing Mechanisms (e.g., CHEF, PET, ICT)

The change in the fluorescence signal upon analyte binding is governed by several photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to a ligand restricts the vibrational and rotational freedom of the molecule. This rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence intensity.

Photoinduced Electron Transfer (PET): PET sensors typically consist of a fluorophore linked to a receptor with a redox-active center. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on."

Intramolecular Charge Transfer (ICT): ICT fluorophores possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the polarity of the environment and to interactions with analytes. Analyte binding can modulate the efficiency of the ICT process, leading to a change in fluorescence color or intensity. The aforementioned cyanide sensor BID operates through the disruption of an ICT pathway. nih.gov

Photovoltaic Applications and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of benzothiazole, particularly the related 2,1,3-benzothiadiazole (BTD) structure, have been extensively investigated as components of organic dyes for use in dye-sensitized solar cells (DSSCs). rsc.orgbeloit.eduresearchgate.net In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into a wide-bandgap semiconductor, usually titanium dioxide (TiO₂), initiating the generation of electric current. nih.gov

Organic dyes for DSSCs are often designed with a donor-π-acceptor (D-π-A) architecture. The benzothiazole or benzothiadiazole unit can function as a potent electron acceptor. When coupled with a suitable electron donor through a π-conjugated bridge, these dyes can exhibit strong light absorption in the visible and near-infrared regions of the solar spectrum, a crucial property for efficient solar energy conversion.

Organic Dyes for Textiles and Other Materials (Photophysical Properties and Fastness Studies)

Azo dyes, which contain the -N=N- functional group, are the most widely used class of synthetic colorants in the textile industry. nih.gov The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound. nih.gov this compound and its derivatives can act as excellent coupling components in the synthesis of novel azo disperse dyes. These dyes are particularly suitable for coloring synthetic fibers like polyester (B1180765).

A series of novel azo benzothiazole derivatives have been synthesized and their dyeing performance on polyester fibers evaluated. africaresearchconnects.com The study found that most of the synthesized dyes showed good affinity for polyester, indicating their potential for textile applications. africaresearchconnects.com